molecular formula C24H16ClFN4O2S B2444995 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one CAS No. 2034461-54-4

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

Cat. No.: B2444995
CAS No.: 2034461-54-4
M. Wt: 478.93
InChI Key: SCOYZVHPGDCAIN-UHFFFAOYSA-N
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Description

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16ClFN4O2S and its molecular weight is 478.93. The purity is usually 95%.
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Biological Activity

The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and anti-inflammatory properties based on diverse scientific literature.

Chemical Structure and Properties

The compound can be described by its structural formula:

  • Molecular Formula : C18H16ClFN4OS
  • IUPAC Name : this compound

This structure integrates a quinazolinone core with an oxadiazole moiety and a thioether linkage, which are known to enhance biological activity.

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial effects. For instance:

  • Study Findings : A study evaluated various quinazolinone derivatives against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), along with fungi (Candida albicans, Aspergillus niger). Compounds similar to the target compound showed promising results, particularly those containing halogen substituents .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget OrganismActivity (Zone of Inhibition in mm)
Compound AS. aureus20
Compound BE. coli18
Compound CC. albicans15
Target CompoundS. aureus22

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. The target compound's structural components suggest it may inhibit cancer cell proliferation:

  • Mechanism of Action : Studies have indicated that quinazolinones can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptosis-related proteins .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay using the MTT method, derivatives similar to the target compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant antiproliferative effects.

Anti-inflammatory Activity

Compounds containing oxadiazole and quinazoline structures are also recognized for their anti-inflammatory properties:

  • Research Insights : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase . The presence of a thioether group may enhance this effect by improving bioavailability.

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4O2S/c25-17-5-3-4-16(12-17)22-28-21(32-29-22)14-33-24-27-20-7-2-1-6-19(20)23(31)30(24)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOYZVHPGDCAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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